molecular formula C16H13NO B2973094 N-(4-ethynylphenyl)-2-methylbenzamide CAS No. 439095-51-9

N-(4-ethynylphenyl)-2-methylbenzamide

Cat. No.: B2973094
CAS No.: 439095-51-9
M. Wt: 235.286
InChI Key: VYHPSJGRENELGB-UHFFFAOYSA-N
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Description

N-(4-ethynylphenyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzoyl group attached to an aromatic amine substituted with an ethynyl (–C≡CH) group at the para position. This compound combines the structural rigidity of the benzamide core with the reactive ethynyl moiety, which is known for its utility in click chemistry, cross-coupling reactions, and applications in materials science .

Properties

IUPAC Name

N-(4-ethynylphenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-3-13-8-10-14(11-9-13)17-16(18)15-7-5-4-6-12(15)2/h1,4-11H,2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHPSJGRENELGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethynylphenyl)-2-methylbenzamide typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The reaction employs a palladium catalyst and a copper co-catalyst under mild conditions . The general steps are as follows:

    Preparation of 4-ethynylphenyl bromide: This can be achieved by bromination of 4-ethynylphenyl.

    Sonogashira Coupling: The 4-ethynylphenyl bromide is then coupled with 2-methylbenzamide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethynylphenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The benzamide core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of saturated benzamide derivatives.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-(4-ethynylphenyl)-2-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethynylphenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The benzamide core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : The ethynyl group in this compound is electron-withdrawing due to sp-hybridization, contrasting with electron-donating groups like –OCH₃ in or –CH₃ in . This difference influences reactivity in metal coordination and catalytic cycles.
  • Steric Effects : The 2-methyl group on the benzamide ring is a common feature across several derivatives, providing steric hindrance that may stabilize intermediates in C–H activation reactions .
  • Directing Group Utility : While N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide acts as a dual N,O-directing group for γ-C–H functionalization , the ethynylphenyl variant may enable orthogonal reactivity in alkyne-based transformations.

Challenges and Limitations

  • Stability : Ethynyl groups are prone to oxidation or polymerization under acidic/oxidizing conditions, necessitating careful handling compared to more stable substituents like –Br or –OCH₃ .
  • Synthetic Complexity: Introducing the ethynyl group may require additional steps (e.g., Sonogashira coupling) compared to simpler derivatives synthesized via direct acyl chloride coupling .

Biological Activity

N-(4-ethynylphenyl)-2-methylbenzamide is a compound of interest in various biological studies, particularly for its potential anticancer and antibacterial activities. This article compiles recent findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound can be represented structurally as follows:

C12H11N Molecular Weight 185 23 g mol \text{C}_{12}\text{H}_{11}\text{N}\quad \text{ Molecular Weight 185 23 g mol }

The compound features an ethynyl group attached to a phenyl ring, which is further connected to a 2-methylbenzamide moiety. This unique structure contributes to its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation.

Case Studies and Findings

  • Inhibition of EGFR Pathway :
    • A study indicated that compounds with similar structures showed significant inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers, including non-small cell lung cancer (NSCLC) and breast cancer. The IC50 values for related compounds ranged from 6.20 to 12.20 μM against A549 and MCF-7 cell lines, suggesting that this compound may exhibit comparable activity .
  • Mechanistic Insights :
    • The structural analysis revealed that the benzamide derivatives could effectively occupy hydrophobic regions in target proteins, enhancing their binding affinity and biological activity .

Antibacterial Activity

In addition to anticancer properties, this compound has demonstrated antibacterial activity against various strains of bacteria.

Efficacy Against Resistant Strains

  • In Vitro Studies :
    • In vitro assays showed that this compound exhibited significant antibacterial effects against ESBL-producing E. coli strains, with a notable increase in the zone of inhibition correlating with higher concentrations of the compound .
  • Mechanism of Action :
    • The compound's antibacterial mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical enzymes involved in bacterial metabolism, similar to other benzamide derivatives that target β-lactamase enzymes .

Comparative Biological Activity Table

Activity TypeTarget Organism/Cell LineIC50/MIC (μM/mg)Mechanism of Action
AnticancerA549 (Lung Cancer)6.20 - 12.20EGFR inhibition
AnticancerMCF-7 (Breast Cancer)10.40 - 12.20EGFR inhibition
AntibacterialESBL-producing E. coli10 - 50Inhibition of β-lactamase activity

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